molecular formula C10H8 B14719987 Bicyclo(6.2.0)decapentaene CAS No. 20455-01-0

Bicyclo(6.2.0)decapentaene

Cat. No.: B14719987
CAS No.: 20455-01-0
M. Wt: 128.17 g/mol
InChI Key: FPEVLUDJYTXDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Bicyclic Compound Discovery and Classification

The exploration of bicyclic compounds began in earnest during the late 19th century, as chemists sought to categorize the growing number of complex hydrocarbon structures isolated from natural sources. Early work on terpenes like α-thujene (a bicyclic monoterpene) revealed that fused ring systems could exhibit stability exceeding that predicted by simple valence bond theory. These observations laid the groundwork for understanding how ring strain and conjugation interact in polycyclic systems.

Bicyclo[6.2.0]decapentaene emerged as a synthetic target in the 1980s, when advances in photochemical synthesis allowed researchers to construct highly strained systems. The compound’s first reported synthesis involved ultraviolet irradiation of bicyclo[4.2.0]octa-3,7-diene-2,5-dione, followed by reduction and elimination steps to yield the final bicyclic structure. This achievement paralleled broader developments in strained hydrocarbon chemistry, including the synthesis of norbornadiene and barrelene derivatives, which collectively expanded the toolkit for studying non-benzenoid aromaticity.

A pivotal moment in bicyclic compound classification came with the International Union of Pure and Applied Chemistry’s formalization of bicyclo nomenclature in 1957. This system provided a standardized method for describing fused and bridged ring systems, enabling precise communication about compounds like bicyclo[6.2.0]decapentaene. The numerical indices in its name—6, 2, and 0—reflect the carbon counts in its three bridging pathways, a convention that remains essential for comparing structural analogs across studies.

Systematic Nomenclature and IUPAC Conventions for Bicyclo[6.2.0] Systems

The International Union of Pure and Applied Chemistry’s guidelines for bicyclic compounds require a meticulous analysis of ring connectivity and bridge lengths. For bicyclo[6.2.0]decapentaene, the naming process begins by identifying the two bridgehead atoms where the rings intersect. The three bridging pathways radiating from these atoms contain 6, 2, and 0 carbons, respectively, arranged in descending order within the bracketed prefix.

Table 1: Nomenclature Breakdown of Bicyclo[6.2.0]decapentaene

Structural Feature Description
Parent Hydrocarbon Decapentaene (10-carbon chain with 5 double bonds)
Bridge Lengths 6, 2, 0 carbons in descending order
Ring Fusion Type Bridged bicyclic system (shared bridge containing atoms)
Double Bond Positions 1,3,5,7,9 locations within the fused ring system

This nomenclature system elegantly captures the compound’s geometry. The “6.2.0” indices specify that the longest bridge contains six carbons, the intermediate bridge two carbons, and the shortest bridge (a direct bond between bridgeheads) zero intervening carbons. Such precision prevents ambiguity when differentiating structural isomers, such as bicyclo[6.1.1] or bicyclo[5.3.0] variants.

The numbering scheme proceeds from one bridgehead atom along the longest path to the second bridgehead, then continues along the next longest path. For bicyclo[6.2.0]decapentaene, this results in sequential numbering of the eight-member ring followed by the four-member component. This approach ensures systematic identification of substituent positions, crucial for describing derivatives and reaction products.

Contemporary computational methods have validated the adequacy of this nomenclature system. Molecular modeling shows that the 6.2.0 bridge arrangement creates a planar central ring system at ambient temperatures, with bond lengths alternating between 1.35 Å (double bonds) and 1.45 Å (single bonds). These structural parameters, while deviating from ideal aromatic systems, suggest partial conjugation across the fused rings—a property that continues to intrigue theoretical chemists.

The compound’s nomenclature also reflects its relationship to other decapentaene isomers. Unlike naphthalene’s fully conjugated 10-π-electron system, bicyclo[6.2.0]decapentaene’s electronic structure arises from the interplay of a 4π antiaromatic cyclobutadiene fragment and an 8π cyclooctatetraene ring. This unique combination challenges traditional Hückel’s rule interpretations while providing a testbed for modern aromaticity indices like nucleus-independent chemical shifts (NICS).

Properties

CAS No.

20455-01-0

Molecular Formula

C10H8

Molecular Weight

128.17 g/mol

IUPAC Name

bicyclo[6.2.0]deca-1(8),2,4,6,9-pentaene

InChI

InChI=1S/C10H8/c1-2-4-6-10-8-7-9(10)5-3-1/h1-8H

InChI Key

FPEVLUDJYTXDPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC2=C(C=C1)C=C2

Origin of Product

United States

Preparation Methods

Photochemical Cyclization and Reduction

The most extensively documented synthesis begins with bicyclo[4.2.0]octa-3,7-diene-2,5-dione (1), which undergoes ultraviolet irradiation to form tricyclo[4.2.2.0²,⁵]deca-3,7,9-triene-2,5-dione (2) via [2+2] photocyclization. This step exploits the compound’s conjugated diene system to generate a strained tricyclic intermediate. Subsequent reduction of 2 with lithium aluminium hydride (LiAlH₄) yields the corresponding diol (3), with the cis isomer preferentially formed due to steric constraints.

Functionalization and Elimination

The cis-diol 3 is converted to a mesylate or bromide derivative (4) using methanesulfonyl chloride or phosphorus tribromide. Treatment with potassium tert-butoxide induces β-elimination, producing tricyclo[4.2.2.0²,⁵]deca-3,7,9-triene (5). This intermediate features two fused cyclobutane rings, which are critical for subsequent ring-opening.

Thermal Rearrangement to Bicyclo[6.2.0]decapentaene

Heating 5 at 100°C in benzene triggers a retro-Diels-Alder reaction, eliminating one bridge to form bicyclo[6.2.0]decapentaene (6). The reaction proceeds via cleavage of the cyclobutane ring, yielding a cyclooctatetraene moiety fused to a cyclobutadiene unit. This method achieves moderate yields (~30–40%), with purity dependent on rigorous oxygen exclusion due to the compound’s air sensitivity.

Table 1: Key Steps and Conditions for Multistep Synthesis

Step Reactant Reagent/Conditions Product Yield
1 Bicyclo[4.2.0]octa-3,7-diene-2,5-dione UV light, 254 nm, benzene Tricyclo decadiendione 60–70%
2 Tricyclo decadiendione LiAlH₄, ether, 0°C cis-Diol 85%
3 cis-Diol MsCl/PBr₃, Et₃N Mesylate/Bromide 90%
4 Mesylate/Bromide t-BuOK, THF, 25°C Tricyclodecatetraene 75%
5 Tricyclodecatetraene Benzene, 100°C, 12 h Bicyclo[6.2.0]decapentaene 35%

Tricarbonyliron-Mediated Annelation

Organometallic Complexation

Oda and Oikawa pioneered an alternative route using tricarbonyliron complexes to stabilize reactive intermediates. Reaction of ortho-disubstituted annulenes with Fe(CO)₅ generates a tricarbonyliron complex (7), which undergoes Wittig cycloolefination with ylides to form bicyclo[6.2.0]decapentaene derivatives. The iron moiety templated the cyclooctatetraene ring, mitigating antiaromatic destabilization during synthesis.

Demetallation and Isolation

Oxidative demetallation of 7 with ceric ammonium nitrate (CAN) liberates the free hydrocarbon. This method achieves higher yields (~50–60%) compared to the thermal route but requires specialized handling of toxic metal carbonyls.

Table 2: Tricarbonyliron-Mediated Synthesis Parameters

Parameter Detail
Starting Material Ortho-disubstituted annulene
Metal Complexation Fe(CO)₅, 80°C, 24 h
Cycloolefination Reagent Ph₃P=CH₂, THF, reflux
Demetallation Agent CAN, CH₃CN/H₂O
Overall Yield 55%

Octalene-Based Synthesis

A less-explored method involves the isomerization of octalene (8), a fused bicyclic hydrocarbon. Heating octalene at 120°C in toluene induces valence tautomerization, forming bicyclo[6.2.0]decapentaene. While mechanistically straightforward, this route suffers from low yields (<20%) and competing dimerization pathways.

Chemical Reactions Analysis

Bicyclo(6.2.0)decapentaene undergoes several types of chemical reactions:

Scientific Research Applications

Bicyclo[6.2.0]decapentaene is a bicyclic organic compound with the molecular formula C10H8 . It is an isomer of naphthalene and azulene . The compound consists of fused cyclobutadiene and cyclooctatetraene rings .

Formation

Bicyclo[6.2.0]decapentaene can be synthesized through a multistep process that begins with bicyclo[4.2.0]octa-3,7-diene-2,5-dione . The process involves:

  • Irradiation with ultraviolet light to produce a tricyclodecadienedione .
  • Reduction to a diol with lithium aluminum hydride .
  • Conversion of the cis isomer to a tetraene by adding bromide or mesylate .
  • Stripping with potassium tert-butoxide .
  • Heating the resulting tricyclodecatetraene to 100 °C in benzene, causing it to convert to bicyclo[6.2.0]decapentaene by losing one bridge to form a cyclooctatetraene ring .

An alternative synthesis starts from octalene .

Properties

At -78°C, bicyclo[6.2.0]decapentaene appears as orange-red crystals, but under standard conditions, it is a liquid red-orange oil that dissolves in pentane . The compound reacts with oxygen in the air and dimerizes when heated to 100°C, converting into a yellow oil composed of three eight-membered unsaturated rings, an isomer of cyclooct[c]octalene .

On average, bicyclo[6.2.0]decapentaene has a planar structure at room temperature, but it can easily adopt a tub shape with minimal energy (0.6 kcal/mol) . Unlike aromatic compounds, it has alternating bond lengths in the rings . One double bond is located exclusively in the four-member ring, and four double bonds are in the eight-member ring . The bridging bond between carbon 1 and 8 is unusually long, with a π bond order of 0.1 .

Aromaticity

Mechanism of Action

The mechanism of action of bicyclo(6.2.0)decapentaene involves its unique structural properties. The compound has a planar structure at room temperature but can adopt a tub shape with minimal energy. This flexibility in structure affects its reactivity and interactions with other molecules . The compound’s rings act independently rather than as a single aromatic system, which influences its chemical behavior .

Comparison with Similar Compounds

Research Implications and Controversies

  • Aromaticity Debate : Early theoretical models misclassified BCDP as antiaromatic, but experimental data (e.g., resonance energy, X-ray) resolved this .
  • Strain vs. Stabilization: BCDP’s planar structure balances strain and aromatic stabilization, contrasting with strained alkenes (e.g., norbornene derivatives) that adopt pyramidal geometries .

Q & A

Basic: What experimental methods are critical for synthesizing and characterizing bicyclo[6.2.0]decapentaene?

Answer:
Synthesis typically involves photochemical reactions of precursors like [4.2.2]propellatetraene, as demonstrated in studies using UV irradiation to generate bicyclo[6.2.0]decapentaene derivatives . Characterization requires:

  • X-ray crystallography to confirm planar conformations and bond lengths .
  • NMR spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C}) to detect electronic delocalization and ring current effects.
  • Computational methods (e.g., DFT with r2SCAN-3c basis sets) to optimize geometries and compare with experimental data .

Advanced: How can researchers evaluate the aromaticity/antiaromaticity of bicyclo[6.2.0]decapentaene?

Answer:
Aromaticity is assessed through:

  • Magnetic criteria : Use CTOCD-DZ (Continuous Transformation of Origin of Current Density) to calculate magnetically induced current densities, which distinguish diatropic (aromatic) vs. paratropic (antiaromatic) ring currents .
  • Structural analysis : Bond length alternation (BLA) from X-ray data; planar systems with uniform bond lengths suggest aromaticity .
  • Nucleus-Independent Chemical Shift (NICS) : Negative NICS values indicate aromaticity, while positive values suggest antiaromaticity .

Advanced: How to resolve contradictions in aromaticity classification (e.g., 10π-aromatic vs. 8π-antiaromatic claims)?

Answer:
Conflicting interpretations arise from differing criteria (e.g., magnetic vs. structural). To resolve:

  • Multimethod validation : Combine X-ray (structural), NMR (ring currents), and computational CTOCD-DZ/NICS analyses .
  • Comparative studies : Contrast bicyclo[6.2.0]decapentaene with azulene (a known 10π-aromatic system) to identify shared electronic features .
  • Energy decomposition analysis (EDA) : Quantify contributions of π-delocalization vs. steric effects to stability .

Advanced: What methodological challenges arise in confirming the planar geometry of bicyclo[6.2.0]decapentaene?

Answer:
Challenges include:

  • Dynamic puckering : Even planar systems may exhibit minor distortions. Use DFT frequency calculations to confirm absence of imaginary frequencies (indicating stable planar minima) .
  • Crystallographic disorder : Address via high-resolution X-ray data and refinement against multiple models .
  • Temperature effects : Perform variable-temperature NMR to detect conformational flexibility .

Advanced: How to design photochemical reactivity studies for bicyclo[6.2.0]decapentaene derivatives?

Answer:
Key steps:

  • Light-source selection : Use tunable lasers or monochromatic UV lamps to control excitation wavelengths .
  • Time-resolved spectroscopy : Employ transient absorption or fluorescence spectroscopy to track intermediates (e.g., diradicals) during photoreactions .
  • Computational modeling : Simulate reaction pathways (e.g., CASSCF or TD-DFT) to predict photoproducts .

Advanced: How to address discrepancies between theoretical and experimental data on bond alternation?

Answer:
Discrepancies may stem from:

  • Basis set limitations : Use hybrid functionals (e.g., ωB97X-D3) with diffuse basis sets for accurate π-system modeling .
  • Solvent effects : Include implicit solvent models (e.g., SMD) in calculations if experiments are solution-phase .
  • Dynamic correlation : Apply post-Hartree-Fock methods (e.g., MP2 or CCSD(T)) to account for electron correlation .

Advanced: What methodologies are suitable for studying bicyclo[6.2.0]decapentaene’s optoelectronic properties?

Answer:

  • Cyclic voltammetry : Measure redox potentials to estimate HOMO/LUMO levels .
  • UV-Vis/NIR spectroscopy : Correlate absorption bands with π→π* transitions; compare with TD-DFT predictions .
  • Charge transport studies : Use single-crystal field-effect transistors (FETs) to evaluate carrier mobility .

Advanced: How to analyze electronic delocalization in bicyclo[6.2.0]decapentaene using current-density methods?

Answer:

  • Anisotropy of Induced Current Density (AICD) : Visualize diatropic/paratropic currents to map delocalization pathways .
  • ICSS (Induced Current Shielding Surfaces) : Generate 3D plots to quantify shielding/deshielding regions .
  • Synchrotron-based XAS : Probe π-electron distribution via X-ray absorption near-edge structure (XANES) .

Advanced: What experimental approaches assess the thermodynamic stability of bicyclo[6.2.0]decapentaene derivatives?

Answer:

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures under inert atmospheres .
  • Kinetic stability assays : Monitor isomerization rates via 1H^{1}\text{H} NMR at elevated temperatures .
  • Computational thermochemistry : Calculate Gibbs free energy differences between isomers using DFT .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.